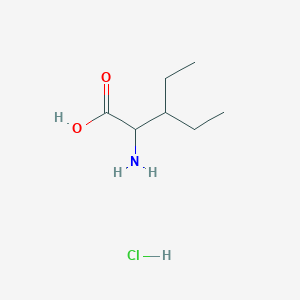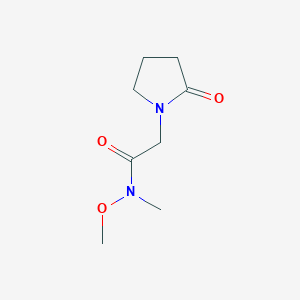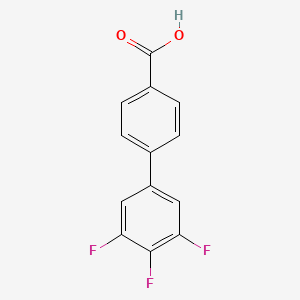![molecular formula C13H13NO2 B1526053 [6-(Benzyloxy)pyridin-3-yl]methanol CAS No. 936344-83-1](/img/structure/B1526053.png)
[6-(Benzyloxy)pyridin-3-yl]methanol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “[6-(Benzyloxy)pyridin-3-yl]methanol” consists of a pyridine ring attached to a benzyl group via an oxygen atom. The molecular weight of this compound is 215.25 .Physical And Chemical Properties Analysis
“[6-(Benzyloxy)pyridin-3-yl]methanol” is a colorless solid with a characteristic mild odor. The molecular weight of this compound is 215.25 .Applications De Recherche Scientifique
Corrosion Inhibition
One study investigated the use of related pyridine derivatives as corrosion inhibitors for mild steel in acidic media. The research demonstrated that these compounds could effectively inhibit corrosion, attributed to their ability to adsorb onto the metal surface through nitrogen atoms, offering a protective layer against corrosion. This finding suggests potential applications in corrosion prevention technologies (Ma et al., 2017).
Organic Synthesis and Catalysis
Several studies have focused on the synthesis and properties of pyridine derivatives for applications in organic synthesis and catalysis. For example, research on the synthesis of novel pyridine derivatives highlighted their potential as intermediates in creating complex organic molecules. These compounds have shown promise in various chemical reactions, including oxidation processes and the formation of cyclic compounds, indicating their versatility in synthetic chemistry applications (Mitsumoto & Nitta, 2004).
Antioxidant Properties
Research on 6-substituted-2,4-dimethyl-3-pyridinols revealed their significant antioxidant properties. These compounds were synthesized and evaluated for their ability to act as chain-breaking antioxidants, showcasing their potential in combating oxidative stress. This property could be relevant in developing new antioxidants for pharmaceutical or material science applications (Wijtmans et al., 2004).
Hydrodeoxygenation Catalysts
A study on the catalytic properties of palladium complexes with pyridine ligands for hydrodeoxygenation of benzyl alcohol showed moderate catalytic activity. This research provides insights into the potential use of pyridine derivatives in catalysis, particularly for reactions relevant to biomass conversion and biofuel production (Tillou & Vannucci, 2021).
Electrocatalysis and Photocatalysis
Pyridinium derivatives have been investigated as effective electrocatalysts for carbon dioxide reduction to methanol, demonstrating the potential of pyridine-based compounds in renewable energy technologies. These findings indicate the role of pyridine derivatives in developing new catalytic systems for environmental applications (Cole et al., 2010).
Propriétés
IUPAC Name |
(6-phenylmethoxypyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-9-12-6-7-13(14-8-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIZJUMKFXIJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Benzyloxy)pyridin-3-yl]methanol | |
CAS RN |
936344-83-1 | |
| Record name | [6-(benzyloxy)pyridin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

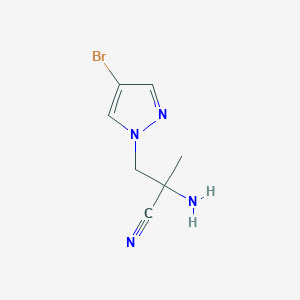
![5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline](/img/structure/B1525974.png)
![{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol](/img/structure/B1525975.png)
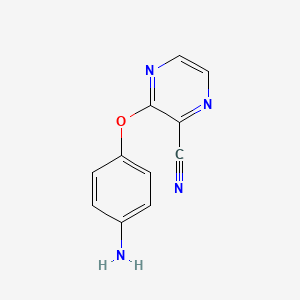
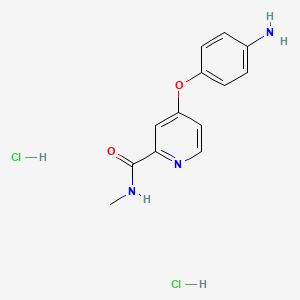
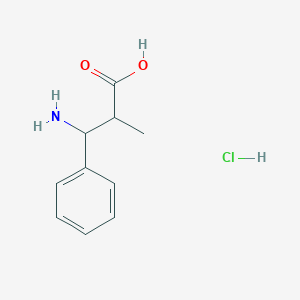
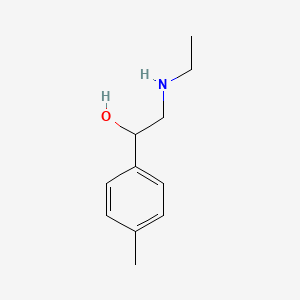
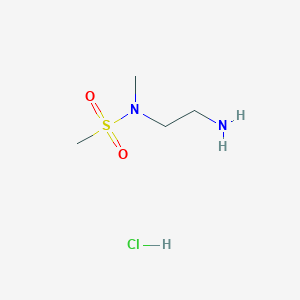
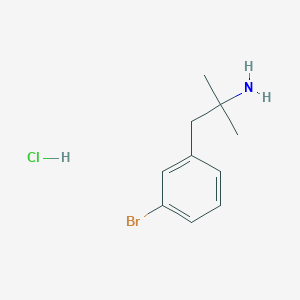
![[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine](/img/structure/B1525986.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B1525987.png)
